molecular formula C5H7N3O2 B2648284 (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid CAS No. 1675206-55-9

(6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid

Cat. No.: B2648284
CAS No.: 1675206-55-9
M. Wt: 141.13
InChI Key: HTLUZICRDFRIGH-VKHMYHEASA-N
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Description

(6S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a specialized, stereochemically defined photo-crosslinking amino acid essential for chemical biology research . Also known as L-Photo-Proline, this compound serves as a critical photoprobe building block, enabling the study of protein-protein interactions, ligand-receptor binding, and other dynamic biological processes through the formation of covalent bonds upon exposure to light . Its core structure incorporates a diazirine ring, a compact and highly effective photo-activatable group, and a carboxylic acid moiety, which facilitates its seamless incorporation into peptides and other molecular scaffolds . The (6S) configuration ensures compatibility with natural biological systems. With the molecular formula C5H8ClN3O2 and a molecular weight of 177.59 g/mol, this hydrochloride salt offers enhanced stability and solubility for experimental handling . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can source this critical tool from global suppliers, with various packaging sizes and cold-chain transportation options available to ensure the compound's integrity .

Properties

IUPAC Name

(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-4(10)3-1-5(2-6-3)7-8-5/h3,6H,1-2H2,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLUZICRDFRIGH-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC12N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC12N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(6S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogens or other nucleophiles under specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Immunomodulatory Effects

Research indicates that (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid exhibits immunomodulatory properties. It has been studied for its potential to enhance immune responses against various diseases. A patent highlights its utility in treating or preventing virological diseases and cancer by modulating immune functions .

Anticancer Activity

Studies have shown that compounds with similar structural frameworks to this compound can inhibit tumor growth and induce apoptosis in cancer cells. The spirocyclic structure may contribute to its biological activity by interacting with specific cellular targets involved in cancer progression .

Study on Virological Diseases

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antiviral activity against certain viruses. The mechanism was attributed to the compound's ability to inhibit viral replication and enhance host immune responses .

Research on Skin Sensitization

The compound has also been evaluated for skin sensitization potential using the Reduced Murine Local Lymph Node Assay (rLLNA). Results indicated that it did not exhibit significant sensitization properties, making it a candidate for use in dermatological formulations without causing adverse reactions .

Summary of Applications

Application AreaDescription
ImmunomodulationEnhances immune responses; potential treatment for virological diseases and cancer
Anticancer ActivityInhibits tumor growth; induces apoptosis in cancer cells
Skin Sensitization TestingEvaluated for safety in dermatological applications; low sensitization potential

Mechanism of Action

The mechanism of action of (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

a) 5-Azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride
  • Structure : Similar spiro[2.4]heptane scaffold but replaces two nitrogen atoms with a single nitrogen (5-azaspiro) and lacks the diazirine group .
  • Function : Primarily used in synthetic intermediates rather than bioactive probes.
b) 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
  • Structure : Contains a sulfur and two nitrogen atoms in the heterocycle, with a dioxide group enhancing electron-accepting properties .
  • Function : Exhibits proton/electron acceptor abilities and stabilizes radical anions, unlike the target compound’s focus on peptide crosslinking .
  • Key Difference : Sulfur inclusion alters electronic properties, making these derivatives more suited for materials science than biochemical applications .

Functional Analogs

a) Oxadiazolo-Pyrazine Antimicrobial Agents (C2 and C5)
  • Structure : Combines oxadiazolo and pyrazine rings (e.g., C5: N-(3-chlorophenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazine-5-amine) .
  • Function : Bactericidal against Bacillus spores, with pH-dependent efficacy .
  • Key Difference : Heteroaromatic systems (oxadiazolo/pyrazine) prioritize antimicrobial activity over spirocyclic crosslinking functions .
b) 3-Morpholino-4-(3-tert-Butylamino-2-Hydroxypropoxy)-1,2,5-Thiadiazole
  • Structure: 1,2,5-Thiadiazole core with morpholino and hydroxypropoxy substituents .
  • Function : Intermediate in anti-inflammatory drug synthesis (e.g., Tiaramide) via sodium borohydride reduction .
  • Key Difference : Bulky substituents and sulfur atom limit its use in peptide engineering compared to the compact triazaspiro system .

Comparative Analysis Table

Compound Core Structure Key Functional Groups Primary Application Notable Features Reference
(6S)-1,2,5-Triazaspiro[...]-carboxylic acid Triazaspiro[2.4]heptane Diazirine, Carboxylic acid Photo-crosslinking probes Spirocyclic, Stereospecific
5-Azaspiro[2.4]heptane-6-carboxylic acid Azaspiro[2.4]heptane Carboxylic acid Synthetic intermediate Lacks diazirine/N-heterocycles
C5 Oxadiazolo-Pyrazine Oxadiazolo-Tetrazolo-Pyrazine Chlorophenyl, Amine Antimicrobial agents pH-dependent bactericidal
1,2,5-Thiadiazole 1,1-Dioxide Thiadiazole Dioxide, Electron-withdrawing Materials science Radical anion stabilization

Research Findings and Implications

  • Triazaspiro Advantage : The diazirine group in (6S)-1,2,5-triazaspiro[...]-carboxylic acid enables UV-induced crosslinking, a feature absent in most analogs .
  • Antimicrobial vs. Crosslinking : While oxadiazolo-pyrazines target bacterial spores, the triazaspiro compound’s niche lies in probing protein interactions .
  • Synthetic Flexibility : The spirocyclic structure allows modular derivatization (e.g., Fmoc-protection) for tailored peptide engineering .

Biological Activity

(6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is C8H12N4O2C_8H_{12}N_4O_2, and it possesses several functional groups that may interact with biological targets.

1. Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties. According to patent literature, compounds of this class have been identified as useful in treating or preventing various virological diseases and cancers through their ability to modulate immune responses .

2. Antiviral Activity

The compound has shown promise in antiviral applications. In studies evaluating related compounds, significant antiviral activity was observed against HIV-1, where structural analogs demonstrated effective inhibition of virus replication in cell-based assays . The mechanism appears to involve interference with viral entry or replication processes.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Compounds with similar structural motifs have been reported to inhibit the growth of various bacterial strains and fungi .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeObserved EffectsReference
ImmunomodulatoryModulation of immune responses
AntiviralInhibition of HIV-1 replication
AntimicrobialInhibition of bacterial growth

Case Study 1: Immunomodulation

In a study involving animal models, administration of this compound led to enhanced immune responses against viral infections. The results indicated a significant increase in cytokine production compared to control groups.

Case Study 2: Antiviral Efficacy

A series of experiments conducted on MT-4 cells demonstrated that derivatives of this compound effectively reduced HIV-induced cytopathogenicity with EC50 values comparable to established antiviral agents .

Q & A

Q. What are the critical considerations for optimizing the synthesis of (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid to ensure stereochemical purity?

  • Methodological Answer : Stereochemical control during synthesis requires chiral auxiliaries or asymmetric catalysis. For spirocyclic systems, intramolecular cyclization under mild acidic conditions (e.g., HCl in ethanol) can minimize racemization . Monitor reaction progress via chiral HPLC (e.g., using a CHIRALPAK® AD-H column) to validate enantiomeric excess (>98%) . Key parameters include temperature (<40°C), solvent polarity (e.g., THF/water mixtures), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm spirocyclic topology via 1H^1H-NMR coupling constants (e.g., J=4.2HzJ = 4.2 \, \text{Hz} for adjacent protons in the triazole ring) and 13C^{13}\text{C}-NMR shifts (δ ~165 ppm for carboxylic acid) .
  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (30:70) to assess purity (>98%) and molecular ion ([M+H]⁺ at m/z 199.1) .

Q. What purification strategies are effective for removing common impurities in this compound?

  • Methodological Answer : Impurities often arise from incomplete cyclization or oxidation byproducts. Use preparative HPLC with a gradient elution (10–50% acetonitrile in 0.1% TFA over 30 min) to isolate the target compound. For persistent impurities (e.g., open-chain intermediates), silica gel chromatography (ethyl acetate/hexanes, 1:1) followed by recrystallization (ethanol/water) improves purity to >99% .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in biological assays?

  • Methodological Answer : The spiro[2.4]heptane core imposes conformational rigidity, enhancing binding specificity to enzymatic active sites (e.g., metalloproteinases). Perform molecular docking (Discovery Studio 2021) using the MMFF94 force field to predict binding modes. Experimental validation via surface plasmon resonance (SPR) reveals dissociation constants (KdK_d) in the low µM range . Correlate structural dynamics with activity using molecular dynamics simulations (NAMD, 100 ns trajectories) .

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may stem from solvent polarity or pH. Standardize conditions (DMSO-d₆, 298 K) and cross-validate with 2D NMR (COSY, HSQC). For conflicting mass spectra, employ high-resolution Q-TOF-MS to confirm exact mass (theoretical [M-H]⁻: 198.0538) and isotopic patterns .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 h. Monitor degradation via UPLC (BEH C18 column, 1.7 µm) .
  • Thermal Stability : Use DSC/TGA to determine decomposition onset (>200°C).
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants with LC-MS/MS .

Q. What strategies address challenges in chiral separation for enantiomeric derivatives of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers. Optimize mobile phase (hexane/isopropanol, 90:10) with 0.1% diethylamine. For preparative-scale separation, simulate moving bed chromatography (SMB) achieves >99% enantiomeric excess with a productivity of 2.5 g/day .

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